molecular formula C13H13F3N4O3S B2564416 2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1396814-93-9

2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No. B2564416
CAS RN: 1396814-93-9
M. Wt: 362.33
InChI Key: DWTMKNXVUZFRCT-UHFFFAOYSA-N
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Description

2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties that make it a promising candidate for the development of new drugs and materials.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazole, particularly those containing piperidine or pyrrolidine rings, exhibit significant antimicrobial properties. A study highlighted the synthesis of new derivatives and conducted a structure-activity relationship study to assess their antimicrobial effectiveness. The results indicated strong antimicrobial activity, underscoring the potential of these compounds in developing new antimicrobial agents (Krolenko et al., 2016).

Anticancer Activity

The design and synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives have been investigated for their anticancer properties. By incorporating bioactive moieties such as pyrazole and pyrazolo[3,4-d]pyrimidine, researchers aimed to improve the compounds' lipophilicity for better cell wall transport. Some of these compounds showed promising anticancer activities across various cell lines, with certain derivatives exhibiting notable potency, which could be a step forward in cancer treatment research (Maftei et al., 2016).

Enzyme Inhibition

The structure-activity relationship of compounds bearing the 1,3,4-oxadiazole moiety has also been explored in the context of enzyme inhibition. Studies have synthesized and evaluated derivatives for their ability to inhibit specific enzymes, such as butyrylcholinesterase (BChE), which is relevant in the treatment of diseases like Alzheimer's. The research found that certain synthesized compounds demonstrated effective enzyme inhibition, offering insights into the development of therapeutic agents for neurodegenerative diseases (Khalid et al., 2016).

properties

IUPAC Name

2-(1-pyridin-3-ylsulfonylpiperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O3S/c14-13(15,16)12-19-18-11(23-12)9-3-2-6-20(8-9)24(21,22)10-4-1-5-17-7-10/h1,4-5,7,9H,2-3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTMKNXVUZFRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

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